N-Ethylpentylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

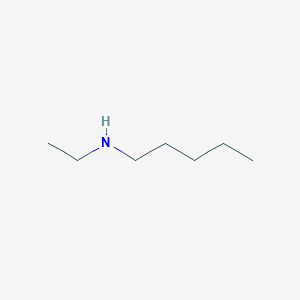

Structure

3D Structure

Propriétés

IUPAC Name |

N-ethylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-5-6-7-8-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVFPLUSMYSIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338139 | |

| Record name | N-Ethylpentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17839-26-8 | |

| Record name | N-Ethyl-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17839-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethylpentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethylpentylamine (CAS No. 17839-26-8), a versatile secondary aliphatic amine. It serves as a crucial intermediate and building block in various fields of organic synthesis, including the development of pharmaceuticals and agrochemicals.[1][2] This document details its chemical and physical properties, established synthetic pathways, key chemical reactions, and principal applications, with a focus on its relevance to drug discovery and development.

Core Properties of this compound

This compound, also known as N-ethyl-1-pentanamine, is an unsymmetrical secondary amine, characterized by the presence of two different alkyl groups—an ethyl group and a pentyl group—attached to a nitrogen atom.[1] This structure imparts specific physical and chemical properties that are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17839-26-8 | [1][3][4][5][6] |

| Molecular Formula | C₇H₁₇N | [2][3][5][6][7][8] |

| Molecular Weight | 115.22 g/mol | [3][6][9] |

| Boiling Point | 118 °C to 142 °C | [2][3][5][7][10] |

| Melting Point | -38 °C (estimate) to -68 °C | [2][3][4][7][10] |

| Density | 0.7477 to 0.763 g/mL | [2][3][5] |

| Flash Point | 26.8 °C | [3][5][7][10] |

| Vapor Pressure | 5.71 mmHg at 25°C | [3][5][7] |

| Refractive Index | 1.412 to 1.4122 | [3][5][7][10] |

| Solubility | Soluble in water and organic solvents.[2][8] | |

| Appearance | Colorless to light yellow liquid.[2][8] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Reference |

| XLogP3 | 2 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 5 | [6][7] |

| Exact Mass | 115.136099547 Da | [6][7][9] |

| Topological Polar Surface Area | 12 Ų | [6][9] |

| Heavy Atom Count | 8 | [6][7] |

| Complexity | 35.4 | [6][7] |

Synthesis and Experimental Protocols

The synthesis of this compound, as an unsymmetrical secondary amine, is a key focus in organic chemistry. Common methodologies include the alkylation of primary amines, reductive amination, and catalytic processes.[1]

Several established pathways are employed for the synthesis of this compound and related unsymmetrical amines:

-

Alkylation of Primary Amines : This widely used method involves the reaction of a primary amine (acting as a nucleophile) with an alkylating agent.[1] For instance, pentylamine can be reacted with an ethyl halide, such as ethyl chloride, in the presence of a base.[1] The nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond.[1]

-

Reductive Amination : This is a prominent method for creating amines.[1] It can be envisioned as a one-pot cascade process where an aldehyde (pentanal) and an amine (ethylamine) first form an imine, which is then immediately reduced in the same reaction vessel to yield the secondary amine.[1]

-

Catalytic Hydrogenation : This is considered an environmentally favorable and atom-economical route.[1] A patented industrial synthesis involves the reaction of 5-chloro-2-pentanone with N-ethylethanolamine, followed by hydrogenation of the resulting ketone intermediate using a Raney nickel catalyst to achieve high yields.[1]

Below is a diagram illustrating the general synthetic pathways to this compound.

Caption: General Synthetic Pathways to this compound.

While the general methodologies for synthesizing this compound are well-documented in chemical literature, specific, detailed, step-by-step experimental protocols are often proprietary or published within patent literature not readily accessible through general searches. The information provided is based on established chemical principles. Researchers should consult specialized chemical synthesis databases and patent literature for detailed experimental procedures.

Chemical Reactivity and Key Reactions

As a secondary amine, this compound's reactivity is dominated by the nucleophilic lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of fundamental organic reactions.[1]

-

Alkylation : It can react with alkyl halides in an SN2 reaction to form a trialkylammonium salt, which upon deprotonation yields a tertiary amine.[1] Further reaction can lead to the formation of a quaternary ammonium salt.[1]

-

Acylation : It reacts with acylating agents like acid chlorides or acid anhydrides to form N,N-disubstituted amides.[1][2] This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon.[1]

-

Oxidation : The nitrogen atom is susceptible to oxidation by various oxidizing agents, which involves an increase in its oxidation state.[1]

The following diagram illustrates the core reactivity of this compound.

Caption: Core Reactivity of this compound.

Applications in Research and Drug Development

This compound is a valuable compound with a range of applications across different industries, demonstrating its importance in modern chemical processes.[3]

-

Pharmaceutical Synthesis : It serves as a key intermediate or scaffold in the synthesis of various pharmaceutical compounds.[1][3] Its simple alkylamine structure makes it a useful starting point for developing more complex molecules with therapeutic potential, such as enzyme inhibitors.[1]

-

Agrochemicals : In the agrochemical sector, it is used as an intermediate in the synthesis of certain pesticides.[1][2]

-

Industrial Applications : It is also utilized as a solvent in organic synthesis reactions due to its good solubility properties.[2][8] Additionally, it finds use as a fuel additive and in the manufacturing of corrosion inhibitors and polymers.[3]

In drug discovery, a "scaffold" is a core chemical structure to which various functional groups can be attached to create a library of compounds for biological screening.[1] The this compound structure provides a simple and versatile scaffold. Its secondary amine functionality offers a reactive handle for modification, allowing for the systematic exploration of structure-activity relationships (SAR). This approach is crucial for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

The logical workflow for utilizing a scaffold like this compound in a drug discovery program is outlined below.

Caption: Scaffold-Based Drug Discovery Workflow.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

-

Hazards : It is described as a substance with a pungent odor.[2] It is a flammable liquid and vapor.[11][12][13]

-

Precautions : Users should avoid inhaling its vapors and prevent contact with skin and eyes.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and protective clothing, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][11][12]

-

First Aid : In case of accidental inhalation, move to a well-ventilated area.[2] If contact with skin or eyes occurs, the affected area should be rinsed thoroughly with water.[2]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[11][12][13]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3]

References

- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]

- 2. Pentylamine, N-ethyl- [chembk.com]

- 3. Cas 17839-26-8,N-Ethyl-Pentylamine | lookchem [lookchem.com]

- 4. N-Ethyl-Pentylamine | 17839-26-8 [chemicalbook.com]

- 5. N-Ethyl-Pentylamine | 17839-26-8 [chemnet.com]

- 6. Page loading... [guidechem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. N-ethylpentan-1-amine [chembk.com]

- 9. N-Ethyl-1-pentanamine | C7H17N | CID 546880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Ethylpentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Ethylpentylamine, a secondary amine with applications as a versatile intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] This document outlines established synthetic methodologies, detailed experimental protocols, and a thorough characterization of the compound through various analytical techniques.

Physicochemical Properties

This compound, also known as N-ethyl-1-pentanamine, is a colorless to light yellow liquid.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | [3] |

| Molecular Weight | 115.22 g/mol | [3] |

| Boiling Point | 118 °C | [2] |

| Melting Point | -68 °C | [2] |

| Density | 0.763 g/mL | [2] |

| CAS Number | 17839-26-8 | [3] |

Synthesis of this compound

The synthesis of this compound, an unsymmetrical secondary amine, can be achieved through several established methods in organic chemistry.[1] The two primary and most effective routes are reductive amination of a carbonyl compound and N-alkylation of a primary amine.

Reductive Amination

Reductive amination is a widely used and efficient one-pot method for the synthesis of amines.[4] This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this involves the reaction of valeraldehyde with ethylamine.

This protocol is a generalized procedure based on established methods for reductive amination.[4][5][6]

Materials:

-

Valeraldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

-

Hydrochloric acid (for salt formation, optional)

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve valeraldehyde (1 equivalent) in methanol.

-

To the stirred solution, add ethylamine (1-1.2 equivalents) dropwise at room temperature.

-

Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation.

Diagram of Reductive Amination Workflow:

Caption: Workflow for the synthesis of this compound via reductive amination.

N-Alkylation of a Primary Amine

Another common method for the synthesis of secondary amines is the direct alkylation of a primary amine with an alkyl halide.[1][7] For this compound, this can be achieved by reacting pentylamine with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base to neutralize the hydrohalic acid byproduct.

This protocol is based on a general procedure for the N-alkylation of amines.[7]

Materials:

-

Pentylamine

-

Ethyl iodide or ethyl bromide

-

Potassium carbonate or triethylamine (as a base)

-

Acetonitrile or Dimethylformamide (DMF) (as a solvent)

-

Diethyl ether or ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of pentylamine (1 equivalent) in acetonitrile or DMF, add the base (e.g., potassium carbonate, 2 equivalents).

-

Stir the mixture at room temperature and add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation.

Diagram of N-Alkylation Workflow:

Caption: Workflow for the synthesis of this compound via N-alkylation.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring protons in the molecule. The expected chemical shifts and multiplicities for this compound are summarized in Table 2.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| CH₃ (pentyl) | 0.9 | Triplet | 3H |

| (CH₂)₃ (pentyl) | 1.3 | Multiplet | 6H |

| N-CH₂ (pentyl) | 2.6 | Triplet | 2H |

| N-CH₂ (ethyl) | 2.6 | Quartet | 2H |

| CH₃ (ethyl) | 1.1 | Triplet | 3H |

| N-H | ~1.1 (variable) | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of different carbon environments in the molecule. The predicted chemical shifts for this compound are presented in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| CH₃ (pentyl) | ~14 |

| CH₂ (pentyl, C4) | ~23 |

| CH₂ (pentyl, C3) | ~30 |

| CH₂ (pentyl, C2) | ~32 |

| N-CH₂ (pentyl, C1) | ~50 |

| N-CH₂ (ethyl) | ~44 |

| CH₃ (ethyl) | ~15 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for this compound are listed in Table 4.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3300-3500 | N-H | Stretch | Medium, broad |

| 2850-2960 | C-H (alkane) | Stretch | Strong |

| 1450-1470 | C-H (alkane) | Bend | Medium |

| 1000-1250 | C-N | Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 115.

Fragmentation Pattern: The fragmentation of aliphatic amines in mass spectrometry is characterized by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). The major fragments expected for this compound are summarized in Table 5.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Description |

| 115 | [C₇H₁₇N]⁺ | Molecular Ion |

| 100 | [C₆H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |

| 86 | [C₅H₁₂N]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 72 | [C₄H₁₀N]⁺ | Loss of a propyl radical (•C₃H₇) |

| 58 | [C₃H₈N]⁺ | Loss of a butyl radical (•C₄H₉) |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The two primary synthetic routes, reductive amination and N-alkylation, offer reliable methods for its preparation. The provided experimental protocols serve as a practical foundation for laboratory synthesis. Furthermore, the comprehensive characterization data from NMR, FTIR, and mass spectrometry are crucial for confirming the identity and purity of the synthesized compound. This information is intended to support researchers and professionals in the fields of organic synthesis and drug development in their work with this important chemical intermediate.

References

- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. gctlc.org [gctlc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of N-Ethylpentylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethylpentylamine (also known as N-ethylpentan-1-amine), a secondary aliphatic amine. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following sections and tables summarize the expected quantitative data from the spectroscopic analysis of this compound. It is important to note that while the mass spectrometry data is based on experimental findings, the NMR and IR data are predicted or representative based on the analysis of similar aliphatic amines. Actual experimental values may vary slightly depending on the specific conditions, such as solvent and concentration.

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The protons on the carbons directly attached to the nitrogen atom are deshielded and thus appear further downfield. The N-H proton typically presents as a broad singlet, and its chemical shift can be variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ (pentyl) | ~ 0.90 | Triplet (t) | 3H | ~ 7.2 |

| CH₂ (pentyl) | ~ 1.31 | Multiplet (m) | 4H | - |

| CH₂ (pentyl, adjacent to N) | ~ 2.58 | Triplet (t) | 2H | ~ 7.5 |

| CH₂ (ethyl, adjacent to N) | ~ 2.60 | Quartet (q) | 2H | ~ 7.1 |

| CH₃ (ethyl) | ~ 1.08 | Triplet (t) | 3H | ~ 7.1 |

| NH | ~ 0.5 - 2.0 | Broad Singlet (br s) | 1H | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carbons bonded to the electronegative nitrogen atom are deshielded and resonate at higher chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) |

| C1 (pentyl) | ~ 49.5 |

| C2 (pentyl) | ~ 30.0 |

| C3 (pentyl) | ~ 29.5 |

| C4 (pentyl) | ~ 22.8 |

| C5 (pentyl) | ~ 14.2 |

| C1' (ethyl) | ~ 44.5 |

| C2' (ethyl) | ~ 15.5 |

FT-IR spectroscopy is used to identify the functional groups present in this compound. As a secondary amine, it has characteristic absorption bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |

| C-H Stretch | Alkane | 2850 - 2960 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak-Medium |

| N-H Wag | Secondary Amine | 665 - 910 | Strong, Broad |

Mass spectrometry of this compound typically involves electron ionization (EI), which causes fragmentation of the molecule. Aliphatic amines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[1][2] This results in the formation of a resonance-stabilized, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are expected.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 115 | [C₇H₁₇N]⁺ | Molecular Ion (M⁺) |

| 86 | [CH₂(CH₂)₃CH₂NHCH₂]⁺ | α-cleavage: Loss of CH₃• |

| 72 | [CH₃CH₂NHCH₂(CH₂)₂]⁺ | α-cleavage: Loss of C₂H₅• |

| 58 | [CH₃CH₂NH=CH₂]⁺ | α-cleavage: Loss of C₄H₉• |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the probe to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. For confirmation of the N-H proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The N-H signal should disappear or significantly decrease in intensity.[1]

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum and identify the peak chemical shifts in both spectra.

-

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (neat liquid)

-

FT-IR spectrometer with a sample holder

-

Two potassium bromide (KBr) or sodium chloride (NaCl) salt plates[3]

-

Pipette

-

Acetone or another suitable solvent for cleaning

Procedure:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates are clean and dry by wiping them with a tissue soaked in acetone and allowing them to air dry completely.[3]

-

Place one to two drops of the neat this compound liquid onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Ensure no air bubbles are trapped.

-

-

Data Acquisition:

-

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum with the empty sample compartment.

-

Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them to known functional group frequencies.

-

After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent like acetone. Store the plates in a desiccator to prevent damage from moisture.[3]

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., dichloromethane or methanol)

-

GC-MS instrument equipped with a capillary column suitable for volatile amines (e.g., Rtx-Volatile Amine or similar).[4]

-

Autosampler vials with caps

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.

-

Transfer the solution to a GC autosampler vial and cap it.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C) at a rate of 10°C/min.

-

Set the injector temperature (e.g., 250°C) and use a split injection mode.

-

Use helium as the carrier gas at a constant flow rate.

-

Set the mass spectrometer to scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200). Use electron ionization (EI) at 70 eV.

-

Inject the sample into the GC-MS system.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺) and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed mass spectrum, such as α-cleavage.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Chemical Reactivity of Secondary Amines: The Case of N-Ethylpentylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Secondary amines are a cornerstone functional group in organic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Their reactivity, governed by the lone pair of electrons on the nitrogen atom, makes them both basic and nucleophilic. This guide provides a comprehensive technical overview of the chemical reactivity of secondary amines, with a specific focus on N-Ethylpentylamine (C₇H₁₇N), an unsymmetrical aliphatic amine. We will explore its fundamental reactivity principles, delve into its most common synthetic transformations—including alkylation, acylation, sulfonylation, nitrosation, oxidation, and reactions with carbonyls—and present detailed experimental protocols for key reactions. The information is intended to serve as a practical resource for professionals in research and drug development.

Core Reactivity Principles of this compound

This compound is an unsymmetrical secondary aliphatic amine, meaning it has two different alkyl groups (ethyl and pentyl) attached to the nitrogen atom.[1] This structure is fundamental to its chemical behavior.

-

Nucleophilicity and Basicity : The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom, which allows it to act as both a nucleophile and a Brønsted-Lowry base.[3]

-

As a nucleophile , the nitrogen atom can attack electron-deficient (electrophilic) centers, leading to the formation of new carbon-nitrogen bonds. This is the basis for its participation in alkylation, acylation, and related reactions.[1] Secondary amines are generally considered more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen.[3]

-

As a base , it can accept a proton from an acid to form an ethylpentylammonium salt.

-

-

Steric Hindrance : While the inductive effects of the ethyl and pentyl groups enhance nucleophilicity, they also introduce steric bulk around the nitrogen atom. This steric hindrance can modulate its reactivity, potentially slowing reactions with sterically demanding electrophiles compared to less hindered amines.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 17839-26-8 | [4][5] |

| Molecular Formula | C₇H₁₇N | [4][5] |

| Molecular Weight | 115.22 g/mol | [4][6] |

| Boiling Point | 142 °C at 760 mmHg | [5] |

| Density | 0.753 g/cm³ | [5] |

| Flash Point | 26.8 °C | [5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

Key Chemical Reactions of this compound

The lone pair on the nitrogen atom of this compound dictates its role as a nucleophile in a wide array of chemical transformations.

Caption: General nucleophilic pathways of this compound.

An overview of these key reactions is presented in Table 2.

| Reaction Type | Reagent(s) | Product Type | Significance |

| Nucleophilic Substitution (Alkylation) | Alkyl Halides (R-X) | Tertiary Amine, Quaternary Ammonium Salt | Builds more complex molecular structures.[1] |

| Acylation | Acyl Chlorides, Acid Anhydrides | N,N-Disubstituted Amide | Amide bond formation is crucial in pharmaceuticals.[1] |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N,N-Disubstituted Sulfonamide | Synthesis of sulfa drugs and other bioactive molecules.[7][8] |

| Nitrosation | Nitrous Acid (HNO₂), TBN | N-Nitrosamine | Important transformation, but products are often potent carcinogens.[9][10] |

| Oxidation | H₂O₂, Oxone, Quinones | Nitrones, Imines, Nitroxides | Access to different nitrogen oxidation states.[11][12][13] |

| Reaction with Carbonyls | Aldehydes, Ketones | Enamine | Formation of C-C bonds; enamines are versatile synthetic intermediates.[14][15] |

Nucleophilic Substitution (Alkylation)

This compound readily reacts with alkyl halides in a nucleophilic substitution (Sₙ2) reaction. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkylammonium salt, which is then deprotonated to yield the corresponding tertiary amine.[1]

-

Reaction: R₂NH + R'-X → [R₂NHR']⁺X⁻ → R₂NR' + HX

-

Mechanism: The reaction proceeds via a standard Sₙ2 mechanism where the amine acts as the nucleophile.[16]

-

Over-alkylation: A common issue is polyalkylation. The tertiary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt ([R₂NR'₂]⁺X⁻).[1][17] Using an excess of the secondary amine can help to favor the formation of the tertiary amine.

Acylation: Amide Formation

Acylation is a fundamental reaction where this compound attacks an electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or acid anhydride, to form a stable N,N-disubstituted amide.[1][18] This reaction is a type of nucleophilic acyl substitution.

-

Reaction with Acyl Chloride: R₂NH + R'-COCl → R₂N-COR' + HCl

-

Reaction with Acid Anhydride: R₂NH + (R'-CO)₂O → R₂N-COR' + R'-COOH

-

Significance: The formation of the amide bond is one of the most important reactions in drug synthesis.[19] The reaction is typically run in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct.[18][20]

Sulfonylation: Sulfonamide Formation

Similar to acylation, secondary amines react with sulfonyl chlorides to form N,N-disubstituted sulfonamides.[7][8]

-

Reaction: R₂NH + R'-SO₂Cl → R₂N-SO₂R' + HCl

-

Application: This reaction is central to the synthesis of sulfonamides, a class of compounds with significant antibacterial properties (sulfa drugs).[8] The reaction conditions are analogous to acylation, often requiring a base to scavenge the generated HCl.

Nitrosation: N-Nitrosamine Formation

Secondary amines react with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form N-nitrosamines.[10]

-

Reaction: (C₂H₅)(C₅H₁₁)NH + HNO₂ → (C₂H₅)(C₅H₁₁)N-N=O + H₂O

-

Mechanism: In an acidic medium, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic secondary amine then attacks the nitrosonium ion, and subsequent deprotonation yields the N-nitrosamine.[10]

-

Health Implications: N-nitrosamines are a class of potent carcinogens, and their formation is a significant concern in the food industry (where nitrites are used as preservatives) and within biological systems.[10] Alternative, acid-free methods using reagents like tert-butyl nitrite (TBN) have been developed to synthesize N-nitrosamines for research purposes under milder conditions.[9]

| Secondary Amine Substrate | Nitrosating Agent | Yield (%) | Reference |

| Dibenzylamine | tert-Butyl Nitrite (TBN) | 98 | [9] |

| Piperidine | tert-Butyl Nitrite (TBN) | 96 | [9] |

| Di-n-propylamine | NaNO₂ / Ester | 80 | [21] |

| Morpholine | NaNO₂ / Ester | 60 | [21] |

Oxidation

The nitrogen atom in this compound is susceptible to oxidation by various oxidizing agents. The products depend on the specific oxidant and reaction conditions.

-

To Nitroxides: Oxidation with reagents like hydrogen peroxide in the presence of a sodium tungstate catalyst can produce stable nitroxyl free radicals (nitroxides).[12] This method, however, is often limited to water-soluble amines.

-

To Nitrones: A more general method for oxidizing secondary amines involves using Oxone in a biphasic basic medium, which can directly convert them to nitrones.[13]

-

To Imines: Certain oxidizing agents, such as N-tert-butylphenylsulfinimidoyl chloride, can oxidize secondary amines to the corresponding imines under mild conditions.[11] Bioinspired quinone catalysts have also been developed for the aerobic oxidation of secondary amines.[22]

Reaction with Aldehydes and Ketones: Enamine Formation

This compound reacts with aldehydes and ketones to form enamines ("alkene amines").[14][15] This acid-catalyzed reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates.

-

Reaction: R₂NH + R'CH₂-COR'' → R₂N-C(R')=CHR'' + H₂O

-

Mechanism: Unlike primary amines which form imines (C=N), secondary amines lack a second proton on the nitrogen. After the initial nucleophilic addition and formation of an iminium ion, a proton is lost from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine.[15][23]

-

Synthetic Utility: Enamines are valuable synthetic intermediates. The nitrogen atom is a powerful π-donor, making the β-carbon of the enamine nucleophilic. This allows them to be easily alkylated or acylated at the carbon, providing a key method for forming C-C bonds.[24]

| Ketone | Secondary Amine | Yield (%) | Reference |

| Cyclohexanone | Pyrrolidine | 85-90 | General textbook example |

| Isobutyraldehyde | Pyrrolidine | ~80 | [15] |

| Acetone | Morpholine | ~70 | General textbook example |

Detailed Experimental Protocols

The following protocols are generalized procedures for key transformations of secondary amines, adapted for this compound. Researchers should perform their own optimization and safety assessments.

Protocol 1: Acylation - Synthesis of N-Ethyl-N-pentylacetamide

This protocol describes the reaction of this compound with acetic anhydride to form the corresponding amide.

References

- 1. This compound | 17839-26-8 | Benchchem [benchchem.com]

- 2. Pentylamine, N-ethyl- [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Ethyl-1-pentanamine | C7H17N | CID 546880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. expertsmind.com [expertsmind.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ch17: C=O + secondary amine derivs. [chem.ucalgary.ca]

- 15. Secondary amines react with carbonyl compounds to form enamines [almerja.com]

- 16. gacariyalur.ac.in [gacariyalur.ac.in]

- 17. Amine Reactivity [www2.chemistry.msu.edu]

- 18. youtube.com [youtube.com]

- 19. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatile Role of N-Ethylpentylamine in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Ethylpentylamine, a secondary amine with the chemical formula C7H17N, serves as a pivotal building block and versatile intermediate in a multitude of organic synthesis reactions. Its utility stems from the nucleophilic nature of its secondary amine group, which readily participates in a variety of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound in the creation of pharmaceuticals, agrochemicals, and other fine chemicals. Detailed experimental protocols for key reactions, quantitative data summaries, and graphical representations of synthetic pathways are presented to offer a comprehensive resource for laboratory and industrial applications.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C7H17N |

| Molecular Weight | 115.22 g/mol |

| CAS Number | 17839-26-8 |

| Boiling Point | 142 °C at 760 mmHg |

| Melting Point | -38 °C (estimate) |

| Density | 0.753 g/cm³ |

| Refractive Index | 1.4122 |

| Flash Point | 26.8 °C |

| Solubility | Soluble in water and organic solvents. |

| Appearance | Colorless to light yellow liquid. |

Synthesis of this compound

This compound, as an unsymmetrical secondary amine, can be synthesized through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and economic considerations.

Key Synthetic Pathways

| Starting Materials | Reagents/Catalysts | Product | Key Findings & Yield |

| Pentylamine | Ethyl Chloride, Base (e.g., NaOH) | This compound | A direct alkylation method. |

| Pentanol | Acrylonitrile, High Temperature | This compound | An aminolysis reaction. |

| 5-chloro-2-pentanone | N-ethylethanolamine, Raney nickel, H₂ | This compound | A two-step process involving nucleophilic substitution followed by hydrogenation, achieving yields of 94-95%. |

| Pentanal and Ethylamine | Reducing Agent (e.g., NaBH₃CN) | This compound | Reductive amination. |

Experimental Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from pentanal and ethylamine via a one-pot reductive amination reaction.

Materials:

-

Pentanal

-

Ethylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of pentanal (1.0 eq) in anhydrous dichloromethane, add ethylamine (1.1 eq) at room temperature.

-

Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation to yield pure this compound.

Core Applications in Organic Synthesis

The reactivity of the secondary amine in this compound makes it a valuable nucleophile in a variety of organic reactions.

N-Alkylation to Form Tertiary Amines

This compound can be further alkylated to produce unsymmetrical tertiary amines, which are important intermediates in the synthesis of quaternary ammonium salts, pharmaceuticals, and other fine chemicals.

Experimental Protocol: N-Benzylation of this compound

This protocol describes the synthesis of a tertiary amine, N-benzyl-N-ethylpentylamine, via the alkylation of this compound with benzyl bromide.[1]

Materials:

-

This compound

-

Benzyl bromide

-

N,N-Diisopropylethylamine (Hünig's base)

-

Acetonitrile

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in acetonitrile.

-

Add Hünig's base (1.5 eq) to the solution.

-

To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the specific substrates.[1]

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-N-ethylpentylamine.[1]

Quantitative Data for N-Alkylation of Secondary Amines: [1]

| Secondary Amine | Alkyl Halide | Product | Yield (%) | Reaction Time (hrs) |

| Di-n-butylamine | Benzyl bromide | N-Benzyl-di-n-butylamine | >90 | 3 |

| Piperidine | Benzyl bromide | N-Benzylpiperidine | 91 | 2 |

| Morpholine | Benzyl bromide | N-Benzylmorpholine | >90 | 2 |

| N-Benzylaniline | Benzyl bromide | N,N-Dibenzylaniline | >90 | 3 |

| N-Benzylaniline | n-Hexyl bromide | N-n-Hexyl-N-benzylaniline | >90 | 3 |

| Di-n-hexylamine | n-Hexyl bromide | Tri-n-hexylamine | >90 | 24 |

N-Acylation to Form Amides

This compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N,N-disubstituted amides. These amides are stable functional groups present in many pharmaceuticals and other specialty chemicals.

Experimental Protocol: Acylation with Pivaloyl Chloride

This protocol details the synthesis of N-ethyl-N-pentylpivalamide from this compound and pivaloyl chloride.

Materials:

-

This compound

-

Pivaloyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

If necessary, purify the product by column chromatography or distillation.

Role in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable scaffolds in drug discovery and development. For instance, the N-ethyl-pentanamine backbone is a key structural feature in the side chains of 4-aminoquinoline-based antimalarial drugs.

Application in Antimalarial Drug Synthesis:

The 4-aminoquinoline core is essential for antimalarial activity, and the nature of the side chain at the 4-position significantly influences the drug's efficacy. Derivatives of N-alkyl-pentylamine provide an appropriate length and lipophilicity for the side chain, enabling the drug molecule to accumulate in the acidic food vacuole of the malaria parasite. An example is the synthesis of 7-chloro-4-[5-(N-ethyl-N-2-hydroxyethylamino)-2-pentyl]aminoquinoline, a compound with known antimalarial properties.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound.

Caption: Synthetic routes to and key reactions of this compound.

Caption: A generalized experimental workflow for the N-alkylation of this compound.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a reactive platform for the construction of a diverse array of more complex molecules. Its role in the synthesis of pharmaceuticals, particularly as a key component in the side chains of antimalarial drugs, highlights its significance in medicinal chemistry. The synthetic pathways to this compound itself are well-established, providing accessible routes to this valuable building block. The fundamental reactions it undergoes, such as N-alkylation and N-acylation, are robust and high-yielding, making it an attractive component in both academic research and industrial-scale synthesis. The detailed protocols and data presented in this guide underscore the broad applicability and importance of this compound in modern organic chemistry.

References

N-Ethylpentylamine: A Versatile Scaffold for Antimalarial Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpentylamine, a secondary aliphatic amine, serves as a crucial building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent therapeutic agents.[1] While not possessing inherent therapeutic properties, its structural motif is integral to the development of bioactive molecules, most notably in the realm of antimalarial drugs.[2] This technical guide explores the application of the this compound scaffold in the design and synthesis of 4-aminoquinoline-based antimalarials, providing a comprehensive overview of their synthesis, biological activity, and mechanism of action.

The 4-Aminoquinoline Core and the Significance of the N-Alkylpentylamine Side Chain

The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug design, with chloroquine being a prominent example.[3] The biological efficacy of these compounds is critically influenced by the nature of the N-alkylamino side chain at the 4-position of the quinoline ring.[2] The this compound moiety and its analogs provide an optimal combination of features that contribute to antimalarial activity. The pentyl chain offers appropriate lipophilicity, facilitating the accumulation of the drug in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action.[2] The secondary amine provides a crucial point for protonation and interaction with biological targets, and also allows for further chemical modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.[2]

Synthesis of this compound-Containing 4-Aminoquinolines

The synthesis of 4-aminoquinolines bearing an this compound-derived side chain typically involves the condensation of a 4,7-dichloroquinoline with a suitably functionalized this compound analog.[2]

General Synthetic Workflow

References

physical and chemical properties of N-Ethylpentylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of N-Ethylpentylamine. The information is presented to be a valuable resource for professionals in research, science, and drug development, with a focus on clarity, practical application, and detailed experimental insights.

Core Physical and Chemical Properties

This compound, also known as N-ethyl-1-pentanamine, is a secondary amine with the chemical formula C7H17N.[1][2] It is characterized by a pentyl group and an ethyl group attached to a nitrogen atom. This structure imparts specific physical and chemical properties that are crucial for its application in various chemical syntheses.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a clear reference for experimental and process design.

| Property | Value | Source(s) |

| Molecular Formula | C7H17N | [1][2] |

| Molecular Weight | 115.22 g/mol | [1] |

| CAS Number | 17839-26-8 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4][5][6] |

| Boiling Point | 135.56 - 142 °C at 760 mmHg | [1][2] |

| Melting Point | Approximately -38 °C (estimate) | [1] |

| Density | Approximately 0.753 - 0.763 g/cm³ | [1][2][4][5][6] |

| Refractive Index | Approximately 1.4122 | [1][2] |

| Flash Point | 26.8 °C | [1][2] |

| Vapor Pressure | 5.71 mmHg at 25°C | [1][2] |

| Solubility | Soluble in water and organic solvents. | [4][5][6] |

Chemical Properties

This compound exhibits chemical properties typical of a secondary amine, characterized by the nucleophilicity of the nitrogen atom.

| Property | Description | Source(s) |

| Basicity (pKa) | The pKa of the conjugate acid of simple alkylamines is typically in the range of 9.5 to 11.0. | [1] A specific experimental value for this compound is not readily available, but it is expected to be a moderately strong base. |

| Reactivity | Acts as a nucleophile in various reactions. | [7] |

| Alkylation | Reacts with alkyl halides to form tertiary amines and can further react to form quaternary ammonium salts. | [7] |

| Acylation | Reacts with acyl chlorides or anhydrides to form N,N-disubstituted amides. | [7] |

| Stability | Stable under normal conditions. May absorb carbon dioxide from the air over time to form carbonate salts. | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for laboratory and industrial applications. Two common synthetic routes are reductive amination and N-alkylation.

Synthesis of this compound

This one-pot reaction is a common and efficient method for synthesizing secondary amines.[9][10]

Reaction Scheme:

Caption: Reductive amination of pentanal with ethylamine to yield this compound.

Materials:

-

Pentanal

-

Ethylamine (as a solution or neat)

-

A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride)[10]

-

A suitable solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acetic acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve pentanal (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) in the chosen solvent.

-

Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent (1.0-1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

This method involves the direct alkylation of a primary amine with an alkyl halide.[11]

Reaction Scheme:

Caption: N-Alkylation of 1-pentylamine with an ethyl halide.

Materials:

-

1-Pentylamine

-

Ethyl iodide or ethyl bromide

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

A polar aprotic solvent (e.g., acetonitrile or DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of 1-pentylamine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent, add the ethyl halide (1.0-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity.

Fractional distillation under reduced pressure is a common method for purifying liquid amines with boiling points above 100 °C.[8]

Procedure:

-

Set up a fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the expected boiling point of this compound (135.56 - 142 °C at 760 mmHg, adjust for vacuum).[1][2]

For smaller scale purifications or to remove impurities with similar boiling points, column chromatography can be employed.

Workflow for Column Chromatography:

Caption: Workflow for the purification of this compound by column chromatography.

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane, often with a small amount of triethylamine, ~1%, to prevent peak tailing).

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and pentyl groups. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with the carbons bonded to the nitrogen appearing at a characteristic chemical shift.[12]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z = 115.[12] Common fragmentation patterns for aliphatic amines involve alpha-cleavage, leading to the loss of alkyl radicals.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for N-H and C-N bonds. A weak to medium absorption band for the N-H stretch is expected in the region of 3300-3500 cm⁻¹. C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ region.[13]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][2] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.[8]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and safety information. This information is intended to support researchers, scientists, and drug development professionals in their work with this versatile secondary amine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. biotage.com [biotage.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. N-Ethyl-1-pentanamine | C7H17N | CID 546880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Nucleophilic Character of N-Ethylpentylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpentylamine, a secondary aliphatic amine, is a versatile nucleophile crucial in various organic syntheses, including the development of pharmaceutical compounds.[1][2] Its reactivity is centered around the lone pair of electrons on the nitrogen atom, which allows it to readily attack electron-deficient centers.[1] This guide provides a comprehensive technical overview of the nucleophilic nature of this compound, detailing the structural and environmental factors that govern its reactivity. It includes a summary of relevant quantitative data for analogous secondary amines, detailed experimental protocols for assessing nucleophilicity, and visual representations of key reaction pathways and experimental workflows.

Introduction to the Nucleophilicity of this compound

This compound (C₇H₁₇N) is an unsymmetrical secondary amine featuring an ethyl and a pentyl group attached to a central nitrogen atom.[1] The nitrogen atom's lone pair of electrons makes it a potent nucleophile, capable of donating this electron pair to an electrophile to form a new covalent bond.[1][3] This inherent nucleophilicity is the cornerstone of its utility in organic synthesis, where it participates in a wide array of reactions, including nucleophilic substitution and addition.[3][4]

The nucleophilic strength of this compound is influenced by a combination of electronic and steric factors. The presence of two electron-donating alkyl groups (ethyl and pentyl) increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to primary amines or ammonia.[3] However, the steric bulk of these alkyl groups can also hinder the approach of the nucleophile to the electrophilic center, a factor that becomes increasingly significant with larger electrophiles.[4][5]

Factors Influencing the Nucleophilicity of this compound

The nucleophilic reactivity of this compound is not an intrinsic constant but is modulated by several key factors:

-

Electronic Effects : The ethyl and pentyl groups are electron-donating, pushing electron density towards the nitrogen atom. This inductive effect increases the availability of the lone pair for nucleophilic attack, making this compound a stronger nucleophile than primary amines with smaller alkyl groups.[3]

-

Steric Hindrance : As a secondary amine, this compound is more sterically hindered than a primary amine but less so than a tertiary amine.[4] The size of the ethyl and pentyl groups can impede its ability to attack sterically crowded electrophilic centers.[5] This effect is a critical consideration in reaction design.

-

Solvent Effects : The choice of solvent can significantly impact nucleophilicity.[6] In protic solvents (e.g., water, alcohols), the amine can form hydrogen bonds, which can solvate the nucleophile and slightly decrease its reactivity.[6] In polar aprotic solvents (e.g., acetonitrile, DMSO), this hydrogen bonding is absent, leading to enhanced nucleophilicity.[6]

-

Basicity : While often correlated, nucleophilicity and basicity are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, while nucleophilicity is a kinetic measure of its ability to attack an electrophilic carbon.[7] For amines, stronger bases are generally stronger nucleophiles; however, this correlation can be weak, especially when steric effects are prominent.[8]

Quantitative Analysis of Nucleophilicity

Table 1: Mayr's Nucleophilicity Parameters for Representative Secondary Amines

| Amine | Solvent | Nucleophilicity Parameter (N) | sN |

| Diethylamine | Acetonitrile | 16.85 | 0.93 |

| Di-n-propylamine | Acetonitrile | 16.79 | 0.96 |

| Di-n-butylamine | Acetonitrile | 16.79 | 0.97 |

| Piperidine | Acetonitrile | 18.98 | 0.88 |

| Pyrrolidine | Acetonitrile | 19.82 | 0.86 |

Data sourced from Mayr's Database of Reactivity Parameters. It is important to note that these are values for analogous compounds and should be used as an estimation for this compound.

Table 2: pKa Values of Conjugate Acids of Representative Secondary Amines

| Amine | pKa of Conjugate Acid (in water) |

| Diethylamine | 10.93 |

| Di-n-propylamine | 11.00 |

| Di-n-butylamine | 11.25 |

| Piperidine | 11.12 |

| Pyrrolidine | 11.27 |

These pKa values provide a measure of the basicity of the amines. A higher pKa corresponds to a stronger base.[8]

Based on these data, this compound is expected to be a strong nucleophile with a Mayr's N parameter in the range of 16-17 in acetonitrile and a pKa of its conjugate acid around 11.

Key Reactions Driven by the Nucleophilicity of this compound

The nucleophilic character of this compound enables its participation in several fundamental organic reactions:

Nucleophilic Substitution (Sₙ2) Reactions

This compound readily reacts with alkyl halides in Sₙ2 reactions to form tertiary amines.[1] The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1]

Caption: Sₙ2 reaction pathway of this compound.

Acylation Reactions

This compound reacts with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form N,N-disubstituted amides.[1][9] This reaction proceeds via a tetrahedral intermediate.[9]

Caption: Acylation reaction pathway.

Experimental Protocol for Determining Nucleophilicity

The nucleophilicity of this compound can be experimentally determined using Mayr's method, which involves measuring the kinetics of its reaction with a set of reference electrophiles (benzhydrylium ions).[10][11]

Objective: To determine the Mayr's nucleophilicity parameter (N) for this compound.

Materials:

-

This compound

-

A series of benzhydrylium tetrafluoroborate salts with known electrophilicity parameters (E)

-

Anhydrous acetonitrile (spectrophotometric grade)

-

UV-Vis spectrophotometer with a thermostated cell holder

-

Stopped-flow apparatus (for fast reactions)

-

Standard laboratory glassware

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in anhydrous acetonitrile.

-

Prepare stock solutions of the benzhydrylium salts of known concentrations in anhydrous acetonitrile. These solutions are light-sensitive and should be handled accordingly.

-

-

Kinetic Measurements:

-

The reactions are monitored by following the disappearance of the colored benzhydrylium ions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance of the specific benzhydrylium ion.

-

All kinetic runs are performed under pseudo-first-order conditions with the amine in large excess (at least 10-fold) over the benzhydrylium ion.

-

The temperature is maintained at 20 °C using a thermostated cell holder.

-

For each benzhydrylium ion, a series of kinetic runs are performed with varying concentrations of this compound.

-

The pseudo-first-order rate constants (k_obs) are determined by fitting the exponential decay of the absorbance to a first-order rate equation.

-

-

Data Analysis:

-

For each electrophile, plot the observed rate constants (k_obs) against the concentration of this compound. The slope of this plot gives the second-order rate constant (k₂).

-

According to the Mayr-Patz equation, log k₂(20 °C) = sₙ(N + E), where 'sₙ' is the nucleophile-specific sensitivity parameter, 'N' is the nucleophilicity parameter, and 'E' is the electrophilicity parameter of the benzhydrylium ion.

-

Plot log k₂ for the reactions with the different benzhydrylium ions against their known E values.

-

The resulting linear plot will have a slope of 'sₙ' and a y-intercept of sₙN. The nucleophilicity parameter 'N' can then be calculated.

-

Caption: Experimental workflow for nucleophilicity.

Conclusion

This compound is a valuable secondary amine whose nucleophilic character is central to its synthetic utility. Its reactivity is a predictable function of electronic and steric effects, as well as the reaction environment. While specific quantitative nucleophilicity data for this compound is sparse, a strong nucleophilic character can be inferred from data on analogous secondary amines. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its reactivity, enabling its effective application in research and drug development. A thorough understanding of its nucleophilic nature is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 4. researchgate.net [researchgate.net]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 17839-26-8 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - Nucleophilicities of Primary and Secondary Amines in Water - The Journal of Organic Chemistry - Figshare [figshare.com]

N-Ethylpentylamine as a versatile intermediate in chemical synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethylpentylamine, a secondary aliphatic amine, serves as a crucial and versatile intermediate in a multitude of chemical syntheses. Its unique structural features, combining a linear pentyl group with a nimble ethyl group on the nitrogen atom, impart a balance of lipophilicity and reactivity that makes it a valuable building block in the creation of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual representations of relevant chemical pathways are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound, also known as N-ethyl-1-pentanamine, is a colorless to light yellow liquid with a characteristic amine odor.[1][2] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 17839-26-8 | [3][4] |

| Molecular Formula | C₇H₁₇N | [3][4] |

| Molecular Weight | 115.22 g/mol | [3][5] |

| Boiling Point | 135-142 °C | [3][4][6] |

| Melting Point | -38 °C (estimate) | [3][4] |

| Density | ~0.75 g/cm³ | [4][6] |

| Flash Point | 26.8 °C | [3][4] |

| Refractive Index | ~1.412 | [3][6] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, each with its own advantages and considerations. The most common methods include reductive amination, N-alkylation of a primary amine, and a multi-step industrial process.

Reductive Amination of Pentanal

Reductive amination is a widely used and efficient one-pot method for the synthesis of secondary amines.[7] This process involves the reaction of an aldehyde (pentanal) with a primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound.[7][8]

Materials:

-

Pentanal (Valeraldehyde)

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid (catalytic amount)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a stirred solution of pentanal (1.0 equivalent) in anhydrous DCM at 0 °C (ice bath), add ethylamine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.